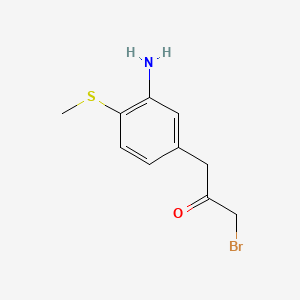

1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one

Description

Properties

CAS No. |

1806294-72-3 |

|---|---|

Molecular Formula |

C10H12BrNOS |

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(3-amino-4-methylsulfanylphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-14-10-3-2-7(5-9(10)12)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |

InChI Key |

OICKEMJNTOHASG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1)CC(=O)CBr)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, three structurally related brominated ketones are discussed, allowing for indirect comparisons based on substituent effects and synthetic methodologies.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (Compound I)

- Structure : Features a brominated α,β-unsaturated ketone system with a 4-methylphenyl and phenyl substituent.

- Synthesis : Derived from 1-(4-methylphenyl)-3-phenylprop-2-en-1-one via bromination followed by elimination using triethylamine .

- Key Differences: Lacks the amino and methylthio groups present in the target compound. Crystallographic data (Acta Cryst. E64, o1559) reveals planar geometry due to conjugation, which may differ from the target compound’s steric and electronic profile .

2-(Methylamino)-1-(3-methylphenyl)propan-1-one (Compound II)

- Structure: Contains a methylamino (-NHMe) group at the β-carbon and a 3-methylphenyl substituent.

- Key Differences: Replaces bromine with a methylamino group, altering electronic properties (electron-donating vs. electron-withdrawing).

2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one (Compound III)

- Structure: Incorporates a sydnone ring (a mesoionic heterocycle) at the 1-position, paired with bromine and phenyl groups.

- Synthesis: Likely involves sydnone ring formation prior to bromination, differing from the target compound’s synthesis.

- Bromine is part of an α,β-unsaturated system, whereas the target compound’s bromine is on a saturated carbon, affecting reactivity (e.g., in nucleophilic substitution) .

Table 1: Comparative Analysis of Key Features

Research Findings and Implications

- Synthetic Challenges: The target compound’s amino and methylthio groups may complicate bromination due to competing reactions (e.g., oxidation of -SMe or deamination). This contrasts with Compound I’s straightforward bromination of an α,β-unsaturated precursor .

- Stability : The target compound’s saturated backbone may improve thermal stability compared to Compounds I and III, which are prone to decomposition via conjugated double bonds.

Q & A

Q. What are the common synthetic routes for 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a precursor such as 4-(methylthio)acetophenone. A standard method employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst to achieve selective bromination at the desired position on the phenyl ring . Optimization includes:

- Temperature control : Maintaining 0–5°C to minimize side reactions.

- Solvent selection : Using chloroform or dichloromethane for better bromine solubility.

- Stoichiometry : A 1:1 molar ratio of precursor to bromine ensures complete conversion. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the positions of the amino, methylthio, and bromopropanone groups. Aromatic protons appear as distinct multiplet signals (δ 6.5–7.5 ppm), while the carbonyl (C=O) resonates at ~200 ppm in ¹³C NMR .

- Mass spectrometry (HRMS) : Validates the molecular ion peak ([M+H]⁺) at m/z 316.99 (C₁₀H₁₁BrNOS⁺) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

Q. What are the common chemical reactions mediated by this compound’s functional groups?

- Bromine substitution : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling derivatization .

- Ketone reactivity : The propan-2-one group participates in condensation reactions (e.g., with hydrazines to form hydrazones) .

- Methylthio group oxidation : Reacts with oxidizing agents (e.g., H₂O₂) to form sulfoxide or sulfone derivatives, altering electronic properties .

Advanced Research Questions

Q. How can experimental design address challenges in synthesizing this compound with high purity?

Challenges include bromination selectivity and amino group stability. Strategies:

- Protecting groups : Temporarily protect the amino group with acetyl chloride to prevent undesired bromination at the amine site .

- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) to optimize regioselectivity .

- In-situ monitoring : Use TLC or HPLC to track reaction progress and terminate before side products dominate.

Q. How does the methylthio substituent influence reactivity compared to other sulfur-containing groups (e.g., difluoromethoxy)?

The methylthio (-SMe) group:

- Enhances electron-donating effects via its +M (mesomeric) effect, activating the phenyl ring for electrophilic substitution .

- Hydrophobic interactions : Unlike polar groups (e.g., -OCHF₂), -SMe increases lipophilicity, affecting binding to biological targets .

- Oxidation sensitivity : -SMe oxidizes to sulfoxide (-SOCH₃) under mild conditions, unlike stable -SCF₃ groups .

Q. What computational methods predict this compound’s biological activity and binding modes?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Molecular docking : Simulates interactions with enzymes (e.g., kinases) using software like AutoDock. The bromine atom may form halogen bonds with protein backbone carbonyls .

- QSAR modeling : Correlates substituent effects (e.g., -SMe vs. -Br) with bioactivity data from analogs .

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

- Structural benchmarking : Compare substituent positions (e.g., amino at C3 vs. C5) and their impact on activity .

- Assay standardization : Control variables like solvent (DMSO vs. ethanol) and cell line specificity .

- Meta-analysis : Aggregate data from analogs (e.g., bromine vs. chlorine derivatives) to identify trends in potency .

Q. What methodologies assess the compound’s stability under varying storage and reaction conditions?

- Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity, monitoring degradation via HPLC .

- pH-dependent stability : Test solubility and decomposition in buffers (pH 3–10) to identify optimal storage conditions .

- Radical scavengers : Add antioxidants (e.g., BHT) during reactions to prevent bromine-mediated radical side reactions .

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect the compound’s reactivity and bioactivity?

- Halogen exchange : Chlorine analogs show reduced electrophilicity but improved metabolic stability .

- Bioactivity shifts : Bromine’s larger van der Waals radius enhances binding to hydrophobic enzyme pockets compared to chlorine .

- Synthetic accessibility : Chlorine is cheaper but less reactive in SNAr, requiring harsher conditions .

Q. What strategies enable comparative analysis of this compound with its structural analogs?

- Crystallography : Compare X-ray structures to identify conformational differences (e.g., torsion angles in the propanone chain) .

- Thermogravimetric analysis (TGA) : Measure thermal stability differences between analogs with varying substituents .

- Biological profiling : Screen against a panel of enzymes/cell lines to map substituent-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.